MAO-A Inhibition vs. N-Methyl-N-phenyl Analog
1-Phenyl-1H-indole-2-carboxamide demonstrates potent MAO-A inhibition (Ki = 130 nM), whereas the N-methylated analog (N-methyl-N-phenyl-1H-indole-2-carboxamide) is essentially inactive (Ki > 3.5 μM). The >27-fold difference in potency highlights the critical requirement for a hydrogen bond donor in the carboxamide group for MAO-A engagement [1].
| Evidence Dimension | MAO-A Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | 130 nM |
| Comparator Or Baseline | N-Methyl-N-phenyl-1H-indole-2-carboxamide: 3.50E+6 nM (3.5 μM) |
| Quantified Difference | >27,000-fold higher potency |
| Conditions | Bovine brain mitochondrial MAO-A, fluorometric assay |
Why This Matters
This data confirms that the secondary amide NH is essential for activity, making 1-phenyl-1H-indole-2-carboxamide the mandatory reference standard for studies exploring MAO-A pharmacophore models.
- [1] BindingDB. (n.d.). BDBM50273485 (CHEMBL454487): N-Phenyl-1H-indole-2-carboxamide. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50273485; and BDBM50273486 (CHEMBL464597): N-Methyl,N-phenyl-1H-indole-2-carboxamide. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50273486 View Source
